4-tert-butyl-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide is an organic compound with a complex structure that includes a tert-butyl group, a benzamide core, and a prop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Prop-2-en-1-yloxy Intermediate: This step involves the reaction of a suitable phenol derivative with propargyl bromide under basic conditions to form the prop-2-en-1-yloxy group.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Core: The final step involves the coupling of the prop-2-en-1-yloxy intermediate with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yloxy group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{[4-(prop-2-yn-1-yloxy)phenyl]methyl}carbamate
- 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
- 4-tert-Butylphenylboronic acid
Uniqueness
4-tert-butyl-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23NO2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C20H23NO2/c1-5-14-23-18-12-10-17(11-13-18)21-19(22)15-6-8-16(9-7-15)20(2,3)4/h5-13H,1,14H2,2-4H3,(H,21,22) |
InChI Key |
HHEAYILCYDYXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
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